(Cyanoamino)-oxo-quinolin-4-ylazanium

Description

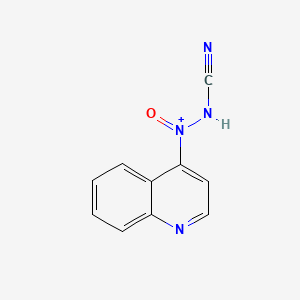

(Cyanoamino)-oxo-quinolin-4-ylazanium is a quinoline-derived compound characterized by a cyanoamino (-NH-CN) substituent, an oxo group (=O) at the quinoline core, and an azanium (NH₃⁺) moiety at position 2. Quinoline derivatives are widely studied for their pharmacological and industrial applications, including antimicrobial, anticancer, and agrochemical properties .

Properties

CAS No. |

117505-22-3 |

|---|---|

Molecular Formula |

C10H7N4O+ |

Molecular Weight |

199.193 |

IUPAC Name |

(cyanoamino)-oxo-quinolin-4-ylazanium |

InChI |

InChI=1S/C10H7N4O/c11-7-13-14(15)10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,(H,13,15)/q+1 |

InChI Key |

FFVIWCJBDNICFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyanoamino)-oxo-quinolin-4-ylazanium typically involves the reaction of quinoline derivatives with cyano and azoxy groups. One common method includes the reaction of 4-chloroquinoline with sodium azide and copper(I) cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (Cyanoamino)-oxo-quinolin-4-ylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles replace the cyano or azoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

(Cyanoamino)-oxo-quinolin-4-ylazanium has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (Cyanoamino)-oxo-quinolin-4-ylazanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)

- Structural Features: A 4-oxo-1,4-dihydroquinoline core with a carboxamide group at position 3 and a pentyl chain at position 1.

- Key Differences: Lacks the cyanoamino group but includes a carboxamide substituent, which may alter binding affinity to enzymes like β-glucosidase (BGLU) .

2-(Cyanoamino)pyrimidine Derivatives

- Structural Features: Pyrimidine core with a cyanoamino group at position 2.

- Key Differences: Pyrimidine rings are smaller and less aromatic than quinolines, reducing π-π stacking interactions.

- Applications: Patented as fungicides, indicating the cyanoamino group’s role in disrupting fungal metabolism .

Functional Group Comparison

Cyanoamino Group vs. Carboxamide Group

- Cyanoamino (-NH-CN): Enhances electrophilicity and participates in hydrogen bonding. Observed in pathways like cyanoamino acid metabolism, influencing secondary metabolite synthesis in plants .

- Carboxamide (-CONH₂) : Provides hydrogen-bonding capacity but lacks the nitrile’s reactivity. Common in enzyme inhibitors (e.g., BGLU) .

Azanium (NH₃⁺) vs. Neutral Amine (-NH₂)

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Pathway Enrichment in Related Studies

Research Findings and Implications

- Pharmacological Potential: The azanium group in this compound may enhance solubility, making it a candidate for drug delivery systems. Its structural similarity to Compound 52 suggests possible antimicrobial applications .

- Agricultural Relevance: Involvement in cyanoamino acid metabolism aligns with plant defense mechanisms, as seen in poplar studies . This compound could be explored for enhancing stress tolerance in crops.

- Limitations: Direct pharmacological data on this compound are scarce. Most evidence derives from structural analogues or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.